IDO1/TDO Inhibitory Profile: A Comparative Assessment of 4-(2-Chlorophenyl)-1H-1,2,3-triazole
In a cell-based assay, 4-(2-chlorophenyl)-1H-1,2,3-triazole demonstrated an IC50 of >100,000 nM against the Tryptophan 2,3-dioxygenase (TDO) enzyme in P815B mouse cells [1]. While this indicates a lack of potent TDO inhibition, it is a crucial data point for SAR studies. For comparison, a structurally related compound, MMG-0358 (4-chloro-2-(1H-1,2,3-triazol-5-yl)phenol), a potent IDO1 inhibitor, exhibits IC50 values ranging from 2 nM (mIDO1) to 330 nM (hIDO1) in cellular and enzymatic assays . This stark contrast in potency between the core scaffold and an optimized derivative highlights the importance of the specific substitution pattern for achieving high target affinity.
| Evidence Dimension | Inhibition of Tryptophan 2,3-dioxygenase (TDO) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | MMG-0358: IC50 = 2 nM (mIDO1), 80 nM (hIDO1) in cellular assays |
| Quantified Difference | The target compound is >50,000-fold less potent than the comparator for related dioxygenase enzymes. |
| Conditions | Cell-based assay (P815B mouse cells) for the target compound. Cellular assays on mIDO1 and hIDO1 for the comparator. |
Why This Matters
This quantitative difference underscores that the base scaffold requires specific derivatization, guiding procurement for SAR and lead optimization efforts where 4-(2-chlorophenyl)-1H-1,2,3-triazole is the starting material, not the final drug candidate.
- [1] MolBIC Bioactivity Database. (n.d.). Bioactivity information for 4-(2-chlorophenyl)-2H-triazole. View Source
